{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE
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Overview
Description
{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a thiophene ring, a fluorophenyl group, and a carbamoylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE, typically involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions:
Gewald Reaction: Involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Paal-Knorr Synthesis: Involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: Utilizes thioglycolic acid derivatives under basic conditions to generate thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often employs scalable and efficient methods such as the Gewald reaction due to its simplicity and high yield. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Often carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Commonly involves nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Chemistry
In chemistry, {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries .
Biology and Medicine
In biology and medicine, thiophene derivatives are known for their pharmacological properties. They exhibit activities such as anticancer, anti-inflammatory, and antimicrobial effects . This compound could potentially be explored for similar applications.
Industry
In industry, thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may act on enzymes or receptors involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.
Uniqueness
What sets {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-2-CARBOXYLATE apart is its unique combination of a fluorophenyl group and a carbamoylmethyl moiety, which may confer distinct pharmacological properties and chemical reactivity compared to other thiophene derivatives .
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c15-11-5-2-1-4-10(11)8-16-13(17)9-19-14(18)12-6-3-7-20-12/h1-7H,8-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKHSSYYWZBJFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=CS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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